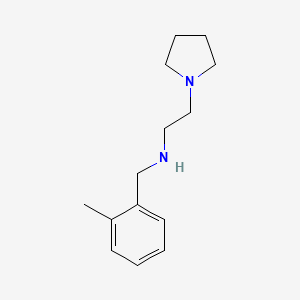
n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the second position, attached to an ethanamine backbone, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzyl chloride and pyrrolidine.
Nucleophilic Substitution: The 2-methylbenzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine in the presence of a base like sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can be compared with other similar compounds, such as:
n-Benzyl-2-(pyrrolidin-1-yl)ethan-1-amine: Lacks the methyl group on the benzyl ring, which may affect its reactivity and biological activity.
n-(2-Methylbenzyl)-2-(piperidin-1-yl)ethan-1-amine: Contains a piperidine ring instead of a pyrrolidine ring, which may influence its chemical properties and applications.
The uniqueness of This compound
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C14H22N2/c1-13-6-2-3-7-14(13)12-15-8-11-16-9-4-5-10-16/h2-3,6-7,15H,4-5,8-12H2,1H3 |
InChI Key |
HYGIFRLGZLGAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


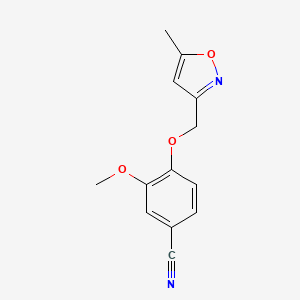
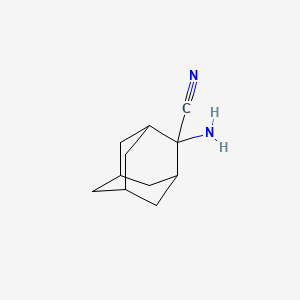
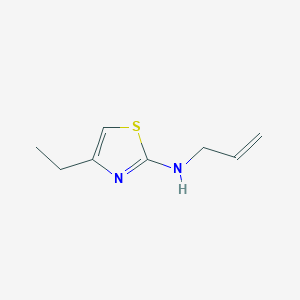
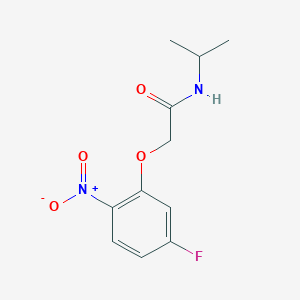
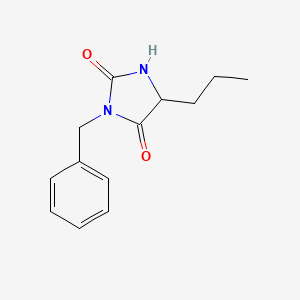

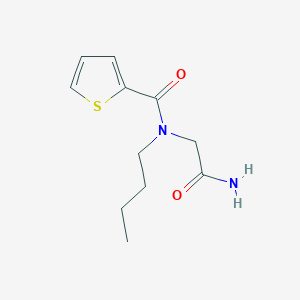


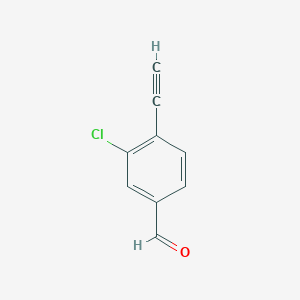

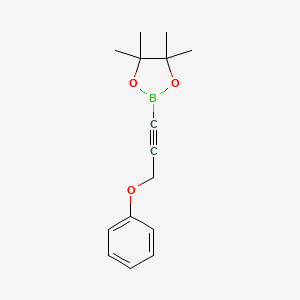
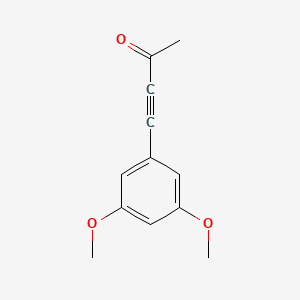
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
